(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
Description
Properties
IUPAC Name |
(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYIUUEKIEMMA-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1=O)CCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with an epoxide, followed by a series of steps to introduce the desired functional groups and achieve the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing characteristics:
Physicochemical and Reactivity Comparisons
- Lipophilicity : The 7,7-dimethyl groups in the target compound enhance lipophilicity compared to unmethylated analogues like rac-bicyclo[3.2.0]hept-2-en-6-one (logP: ~1.2 vs. ~0.5) .
- Enzymatic Selectivity: rac-Bicyclo[3.2.0]hept-2-en-6-one is a universal substrate for Baeyer-Villiger monooxygenases (BVMOs), but the dimethyl groups in the target compound may sterically hinder enzyme binding .
- Synthetic Utility : Aza analogues (e.g., 6-azabicyclo[3.2.0]heptan-7-one ) are precursors for chiral amines, whereas the target compound’s oxygen atom facilitates lactone ring-opening reactions for ester or carboxylic acid derivatives .
Biological Activity
Overview
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one is a bicyclic organic compound notable for its unique structure and potential biological activities. This compound features an oxirane ring fused to a cyclopentane ring, contributing to its distinct reactivity and biological properties.
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include reactions between cyclopentane derivatives and epoxides, followed by steps to introduce functional groups and achieve the desired stereochemistry.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield ketones or carboxylic acids.
- Reduction : May produce alcohols or alkanes.
- Substitution : Involves replacing one functional group with another.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into active sites or binding pockets of these targets, modulating their activity and leading to alterations in biochemical pathways and physiological effects.
Case Studies
- Enzyme Interaction Studies :
-
Biological Pathway Probes :
- The compound has been utilized as a probe in studies investigating metabolic pathways involving fatty acid oxidation and other lipid-related processes.
- Its unique structure allows it to interact selectively with specific biological targets, providing insights into enzyme mechanisms and metabolic regulation .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Modulates enzyme activity; potential substrate for cytochrome P450 |
| (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptane | Similar structure without ketone | Limited biological activity compared to the ketone derivative |
| (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol | Hydroxyl group instead of ketone | Exhibits different reactivity; may have distinct biological effects |
Q & A
Q. What computational methods predict the stability of bicyclo[3.2.0]heptan-6-one derivatives under varying pH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
